molecular formula C15H30Si3 B108297 Benzene, 1,2,4-tris-trimethylsilyl- CAS No. 17864-15-2

Benzene, 1,2,4-tris-trimethylsilyl-

Cat. No.: B108297
CAS No.: 17864-15-2
M. Wt: 294.65 g/mol
InChI Key: JBUNNBYNEZNCGH-UHFFFAOYSA-N
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Description

Benzene, 1,2,4-tris-trimethylsilyl- is a trisubstituted benzene derivative featuring three trimethylsilyl (-Si(CH₃)₃) groups at the 1,2,4 positions of the aromatic ring. The trimethylsilyl group is known for its steric bulk and electron-donating character, which arise from the silicon atom’s larger atomic radius and σ-donor capability compared to carbon-based substituents. These features influence the compound’s solubility, thermal stability, and reactivity, making it valuable in organic synthesis as a protecting group or precursor in silicon-containing materials .

Properties

CAS No.

17864-15-2

Molecular Formula

C15H30Si3

Molecular Weight

294.65 g/mol

IUPAC Name

[2,4-bis(trimethylsilyl)phenyl]-trimethylsilane

InChI

InChI=1S/C15H30Si3/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3

InChI Key

JBUNNBYNEZNCGH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C

Other CAS No.

17864-15-2

Synonyms

[2,5-Bis(trimethylsilyl)phenyl](trimethyl)silane

Origin of Product

United States

Comparison with Similar Compounds

1,2-Bis(trimethylsilyl)benzene (C₁₂H₂₂Si₂)

  • Molecular Weight : 222.48 g/mol (vs. ~276.7 g/mol for the tris-trimethylsilyl analog).
  • Properties: Exhibits high thermal stability and hydrophobicity due to the silyl groups. Used in cross-coupling reactions and as a ligand in organometallic chemistry .
  • Key Difference : The absence of a third trimethylsilyl group reduces steric hindrance, enhancing reactivity in substitution reactions compared to the trisubstituted compound.

1,2-Bis(trimethylsilyl)-4-methylbenzene (C₁₃H₂₄Si₂)

  • Substituents : Combines two trimethylsilyl groups and one methyl group.

Carbon-Based Trisubstituted Benzenes

1,2,4-Tri-tert-butylbenzene (C₁₅H₂₄)

  • Substituents : Three tert-butyl (-C(CH₃)₃) groups.
  • Properties : Extremely bulky, with tert-butyl groups providing stronger electron-donating effects than trimethylsilyl. Used in supramolecular chemistry for cavity formation .
  • Comparison : While both compounds are sterically hindered, the tert-butyl derivative lacks the silicon atom’s unique electronic effects, making it less effective in silicon-based polymer applications.

1,2,4-Trichlorobenzene (C₆H₃Cl₃)

  • Substituents : Three electronegative chlorine atoms.
  • Properties: High density (1.46 g/cm³) and polarity, contrasting with the nonpolar, hydrophobic tris-trimethylsilyl analog. Reactivity dominated by electrophilic substitution at the less hindered positions .

Mixed Substituent Systems

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl) (C₁₂H₁₆)

  • Substituents : Methyl and alkenyl groups.
  • Properties : Lower molecular weight (160.25 g/mol) and higher volatility compared to silylated derivatives. The unsaturated ethenyl group enables polymerization, unlike the inert tris-trimethylsilyl compound .

1,2,3-Tris(phenylmethoxy)benzene (C₂₇H₂₄O₃)

  • Substituents : Three benzyloxy (-OCH₂C₆H₅) groups.
  • Applications : Used in photoresist materials and dendrimer synthesis. The oxygen atoms in benzyloxy groups increase polarity, contrasting with the hydrophobic silyl-based compound .

Data Tables

Table 1: Physical and Electronic Properties Comparison

Compound Molecular Weight (g/mol) Substituent Type Boiling Point (°C, estimated) Key Applications
1,2,4-Tris-trimethylsilyl- ~276.7 -Si(CH₃)₃ >300 (high) Silicon polymers, protecting groups
1,2-Bis(trimethylsilyl)benzene 222.48 -Si(CH₃)₃ 280–300 Organometallic ligands
1,2,4-Tri-tert-butylbenzene 204.36 -C(CH₃)₃ 285–290 Host molecules in inclusion complexes
1,2,4-Trichlorobenzene 181.45 -Cl 213–214 Solvent, dielectric fluid

Table 2: Reactivity and Stability

Compound Steric Hindrance Hydrolytic Stability Electrophilic Reactivity
1,2,4-Tris-trimethylsilyl- Very high Moderate (Si–C bond) Low (due to steric bulk)
1,2-Bis(trimethylsilyl)benzene High Moderate Moderate
1,2,4-Trichlorobenzene Low High High (activated positions)

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